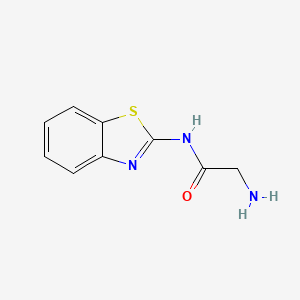![molecular formula C10H11N3O2 B13810783 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 22389-80-6](/img/structure/B13810783.png)
3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its fused pyrimidine and pyridine rings, which are further substituted with three methyl groups at positions 3, 6, and 8. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,6,8-trimethylpyridine-2,4-dione with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to achieve the desired quality and quantity of the compound .
化学反应分析
Types of Reactions: 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms in the pyrimidine ring and the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the methyl groups to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form various reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism of action of 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazine: Investigated for its potential as a therapeutic agent in various diseases.
Uniqueness: 3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for diverse research applications .
属性
CAS 编号 |
22389-80-6 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
3,6,8-trimethyl-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7-8(6(2)11-5)12-10(15)13(3)9(7)14/h4H,1-3H3,(H,12,15) |
InChI 键 |
YYEQGHKTYOEYFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)C)NC(=O)N(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


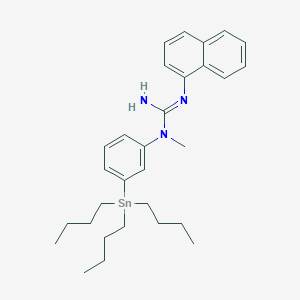
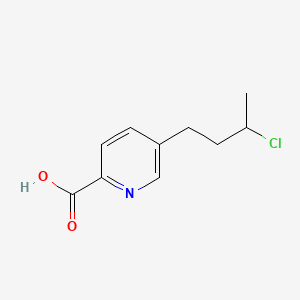
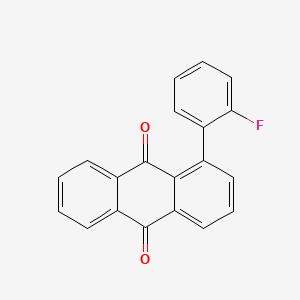
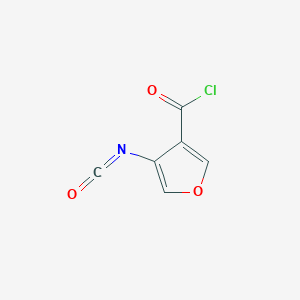
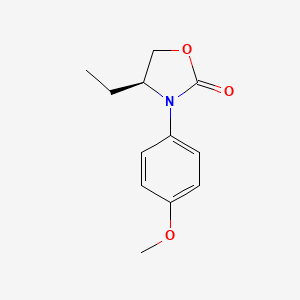

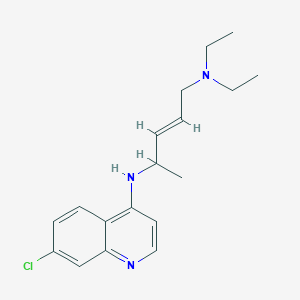
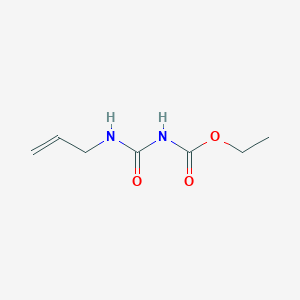
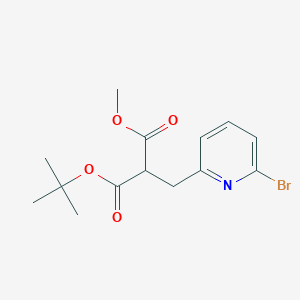

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
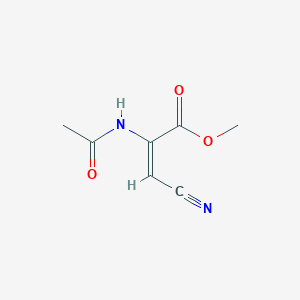
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
